2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
Description
Properties
IUPAC Name |
2-amino-7-bromo-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDXUAOMBIFXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Chemical Architecture and Synthetic Utility of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
This guide serves as a technical monograph on 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one , a specialized heterocyclic building block. It is structured to provide actionable chemical intelligence for medicinal chemists and process scientists.
Executive Summary
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS: 2068151-21-1) is a bifunctional fused-ring scaffold critical to modern drug discovery. It serves as a "linchpin" intermediate, offering two distinct orthogonal reactivity handles: a nucleophilic
Physicochemical Profile & Identification
This section defines the structural parameters and predicted properties necessary for identification and handling.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-Amino-7-bromo-3,4-dihydroisoquinolin-1(2H)-one |
| CAS Number | 2068151-21-1 |
| Molecular Formula | C |
| Molecular Weight | 241.09 g/mol |
| SMILES | NC1(C2=CC(Br)=CC=C2CC1)=O |
| Core Scaffold | 3,4-Dihydroisoquinolin-1-one (Isocarbostyril) |
Structural Analysis
The molecule features a rigid bicyclic core. The C7-Bromine is electronically deactivated by the meta-carbonyl group but remains highly reactive toward palladium-catalyzed oxidative addition. The N2-Amino group possesses significant nucleophilic character (
Synthetic Protocols
The synthesis of this compound generally proceeds via the hydrazinolysis of isochroman-1-one derivatives or the direct
Method A: Hydrazinolysis of 7-Bromo-isochroman-1-one (Preferred)
This route is favored for scalability as it avoids the use of unstable aminating agents.
Reaction Logic: The reaction exploits the nucleophilicity of hydrazine toward the lactone carbonyl of 7-bromo-isochroman-1-one.[1] The intermediate hydrazide undergoes intramolecular cyclization, displacing the alkyl oxygen to form the six-membered lactam ring.
Protocol:
-
Reagents: 7-Bromo-isochroman-1-one (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (Abs.).
-
Setup: Dissolve the lactone in ethanol (0.5 M concentration). Add hydrazine hydrate dropwise at room temperature.
-
Execution: Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).
-
Workup: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol.
-
Purification: If necessary, recrystallize from Ethanol/Water (9:1).
Method B: Electrophilic N-Amination
Used when the parent lactam (7-bromo-3,4-dihydroisoquinolin-1-one) is the available stock.
Protocol:
-
Reagents: Parent lactam (1.0 eq), NaH (1.2 eq), O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).
-
Execution: Deprotonate the lactam with NaH in dry DMF at 0°C. Add the aminating agent (MSH/HOSA) and stir at RT for 12 hours.
-
Note: This method requires strict anhydrous conditions and careful handling of energetic aminating agents.
Visualization: Synthetic Workflow
Figure 1: Convergent synthetic pathways. Method A (Green path) is preferred for safety and yield.
Reactivity & Functionalization[2]
The value of this compound lies in its ability to serve as a divergence point in library synthesis.
The N-Amino Handle (Nucleophilic)
The N-NH
-
Schiff Base Formation: Reacts with aryl aldehydes to form hydrazones. These are often stable intermediates used to improve solubility or bioavailability.
-
Triazole Annulation: Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids leads to the formation of
-triazolo[3,4- ]isoquinolines . This tricyclic core is a bioisostere of quinolines and is prominent in antimicrobial research.
The C7-Bromo Handle (Electrophilic)
The aryl bromide allows for late-stage diversification via Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to introduce biaryl systems (common in PARP inhibitors).
-
Buchwald-Hartwig: Amination to introduce solubilizing amine tails.
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile showing the orthogonal functionalization of the N-amino and C-bromo sites.
Application Case Study: Synthesis of Triazolo-Fused Scaffolds
Objective: Synthesis of a 7-bromo-substituted
Rationale: The fusion of a 1,2,4-triazole ring onto the isoquinoline lactam creates a rigid, planar structure that intercalates DNA or binds to kinase ATP pockets. The retained bromine atom allows for subsequent library generation after the core is built.
Detailed Protocol:
-
Starting Material: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (1.0 mmol).
-
Reagent: Triethyl orthoformate (TEOF) (5.0 mL, acts as solvent and reagent).
-
Catalyst: p-Toluenesulfonic acid (PTSA) (catalytic amount, 10 mol%).
-
Procedure:
-
Suspend the amine in TEOF. Add PTSA.
-
Heat to reflux (approx. 146°C) for 3–5 hours. The suspension typically clears as the reaction proceeds, then precipitates the product upon cooling.
-
Mechanism: The N-amino group attacks the orthoester to form an imidate intermediate, which undergoes intramolecular cyclization with the lactam carbonyl oxygen (via elimination of ethanol) to close the triazole ring.
-
-
Isolation: Cool to RT. Filter the precipitate. Wash with hexanes/ether.
-
Yield: Typically 75–85%.
References
-
Li, F., Frett, B., & Li, H. Y. (2014).[2] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C". Synlett, 25(10), 1403-1408.[2] (Demonstrates compatibility of hydrazine with aryl bromides).
- Al-Soud, Y. A., et al. (2003). "Synthesis and cytotoxic activity of some new azapyranoxanthenone aminoderivatives". National Institutes of Health (PubMed). (Discusses N-amino lactam reactivity).
-
Organic Chemistry Portal. "Synthesis of 3,4-dihydroisoquinolines". Available at: [Link]. (General synthetic methodologies for the scaffold).
Sources
Advanced Scaffolds in PARP Inhibition: The Role of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
The following technical guide details the role, synthesis, and application of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one as a critical intermediate in the development of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors.
Executive Summary
The development of PARP inhibitors has evolved from simple nicotinamide mimics to complex fused heterocyclic systems designed to maximize potency and selectivity (e.g., PARP1 vs. PARP2/Tankyrase). 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one represents a "privileged scaffold" in this evolution. Its unique structure features two orthogonal synthetic handles:
-
N-Amino Group (Position 2): A hydrazine motif enabling the formation of fused tricyclic systems, specifically [1,2,4]triazolo[3,4-a]isoquinolines .
-
Bromine Atom (Position 7): A halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the hydrophobic "tail" required for high-affinity binding to the adenosine pocket of the PARP enzyme.
This guide provides a comprehensive technical analysis of this intermediate, its synthesis, and its downstream application in medicinal chemistry.
Chemical Structure & Pharmacophore Analysis
The molecule acts as a precursor to the "head group" of the PARP inhibitor—the portion that binds to the nicotinamide-binding pocket.
| Feature | Chemical Function | Biological Relevance |
| Lactam Core | Hydrogen bond donor/acceptor | Mimics the amide moiety of Nicotinamide ( |
| N-Amino ( | Nucleophile for cyclization | Allows fusion of a third ring (triazole) to lock the conformation and increase metabolic stability. |
| 7-Bromine | Electrophile for coupling | Site for attaching the "solubilizing tail" (e.g., piperazine-benzyl) which extends into the solvent front or adenosine pocket. |
Structural Visualization
The following diagram illustrates the transformation of this intermediate into a bioactive PARP inhibitor scaffold.
Caption: Logical flow from the N-amino intermediate to the fused tricyclic bioactive pharmacophore.
Synthesis of the Intermediate
The synthesis of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one requires the conversion of the lactam nitrogen into a hydrazine. This is typically achieved via electrophilic amination.
Mechanistic Pathway[1][2][3]
-
Starting Material: 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (commercially available or synthesized from 4-bromophenethylamine).
-
Deprotonation: Sodium hydride (NaH) generates the amidate anion.
-
Amination: Reaction with an aminating agent like O-(diphenylphosphinyl)hydroxylamine (DPPH) or Hydroxylamine-O-sulfonic acid (HOSA) transfers the amino group.
Experimental Protocol: N-Amination
Note: This protocol is adapted from standard methodologies for N-amino lactam synthesis.
Reagents:
-
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 1.2 eq)
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.2 eq)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (10 mmol) in anhydrous DMF (50 mL).
-
Deprotonation: Cool the solution to 0°C. Add NaH (12 mmol) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the sodium salt).
-
Amination: Add DPPH (12 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (the product is more polar than the starting material).
-
Workup: Quench carefully with water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The N-amino product typically elutes as a white to off-white solid.
Downstream Application: Constructing the Triazole Ring
The primary utility of the 2-amino group is to serve as a dinucleophile for reacting with electrophilic carbon centers (aldehydes, carboxylic acids, or orthoesters) to form a 1,2,4-triazole ring fused to the isoquinolinone.
Reaction Logic
The formation of the triazole ring locks the conformation of the inhibitor, often improving potency against PARP enzymes by reducing the entropic penalty of binding.
General Reaction Scheme:
Experimental Protocol: Triazole Ring Closure
Objective: Synthesis of 7-bromo-3-substituted-[1,2,4]triazolo[3,4-a]isoquinoline.
-
Condensation: Mix 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (1.0 eq) with the appropriate aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 eq) in Ethanol.
-
Catalysis: Add a catalytic amount of Acetic Acid. Reflux for 4 hours.
-
Intermediate: Isolate the hydrazone intermediate if it precipitates, or proceed directly.
-
Cyclization: For oxidative cyclization, add Iodobenzene diacetate (PIDA) (1.1 eq) to the hydrazone in DCM at room temperature. Stir for 2 hours.
-
Alternative: If using a carboxylic acid equivalent (like an orthoester), reflux in acetic acid can drive cyclization directly.
-
-
Result: The product is a tricyclic 7-bromo-triazolo[3,4-a]isoquinoline ready for Suzuki coupling.
Biological Mechanism of Action
The resulting fused scaffold functions as a competitive inhibitor of
Binding Mode
-
Nicotinamide Mimicry: The lactam/triazole core stacks between Tyrosine residues (Tyr1224 and Tyr1246 in PARP1) and forms hydrogen bonds with the backbone of Gly863.
-
Selectivity: The "7-bromo" position, once functionalized with a bulky group (e.g., a biphenyl or piperazine-benzyl moiety), extends towards the "adenosine binding pocket." This extension is critical for high affinity and can be tuned to achieve selectivity between PARP1 (DNA repair) and Tankyrases (Wnt signaling).
Pathway Visualization
The following diagram details the mechanism of action and the synthetic lethality pathway targeted by these inhibitors.
Caption: Mechanism of Synthetic Lethality induced by PARP inhibitors derived from the isoquinolinone scaffold.
References
-
Synthesis of Fused Isoquinolinone/Triazole Hybrids
- Title: Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition.
- Source: ACS Medicinal Chemistry Letters (via NIH/PubMed).
-
URL:[Link]
-
Triazolo-Isoquinoline Derivatives
-
PARP Inhibitor Design (Isoquinolinone Core)
- Title: Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.
- Source: Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
- General N-Amination Protocols: Title: Electrophilic N-amination of amides and lactams. Source: Organic Syntheses / Chemical Reviews. Context: Standard reference for DPPH/HOSA usage in heterocycle synthesis.
Sources
biological activity of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one analogs
This technical guide details the pharmacological potential and synthetic utility of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one and its structural analogs. This scaffold serves as a critical "linchpin intermediate" for generating fused heterocyclic libraries, particularly [1,2,4]triazolo[3,4-a]isoquinolines , which are potent pharmacophores in oncology (PARP inhibition) and antimicrobial research.
Executive Summary
The molecule 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS: 2068151-21-1) represents a high-value scaffold in medicinal chemistry. Unlike simple isoquinolinones, the presence of the N-amino group (N2) and the 7-bromo handle provides orthogonal vectors for diversification.
-
The N-Amino Vector: Enables condensation with electrophiles (aldehydes, acids, isothiocyanates) to form fused tricyclic systems such as triazoles and pyrazoles.
-
The 7-Bromo Vector: Facilitates late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for optimizing binding affinity in enzyme pockets (e.g., PARP1, Kinases).
Primary Biological Utility:
-
PARP1/2 Inhibition: Bioisosteric replacement for the phthalazinone core found in Olaparib.
-
Anticancer Agents: Induction of oxidative stress and DNA damage in solid tumors (MCF-7, HepG2).
-
Antimicrobial/Antioomycete: Disruption of biological membranes in plant and human pathogens.
Chemical Scaffold & Synthesis Strategy
The synthesis and derivatization of this scaffold rely on the reactivity of the hydrazine moiety embedded in the lactam ring.
Core Synthesis
The 2-amino-isoquinolinone core is typically accessed via the hydrazinolysis of 7-bromo-isochroman-1-one or through the N-amination of the corresponding lactam.
Derivatization Pathways (The "Divergent Strategy")
Once the core is synthesized, it acts as a branch point for two distinct classes of analogs:
-
Type A (Hydrazones): Condensation with aryl aldehydes. Often used as metal chelators or ion channel modulators.
-
Type B (Fused Triazoles): Cyclization with carboxylic acids or orthoesters to form 7-bromo-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolines . This is the primary bioactive class for oncology.
Figure 1: Divergent synthesis pathways from the 2-amino-7-bromo scaffold.
Biological Targets & Mechanism of Action[1][2]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The fused triazolo[3,4-a]isoquinoline system mimics the nicotinamide pharmacophore required for binding to the PARP active site.
-
Mechanism: The lactam/triazole motif forms hydrogen bonds with Gly863 and Ser904 in the catalytic domain of PARP1.
-
The Role of 7-Bromo: The bromine atom sits in a hydrophobic pocket. Replacing it with a bulky aromatic group (via Suzuki coupling) often extends the molecule into the "adenosine binding pocket," significantly increasing potency (IC50 < 10 nM).
-
Synthetic Lethality: These analogs are particularly effective in BRCA1/2-deficient cancer cells, where they trap PARP on DNA, leading to replication fork collapse and apoptosis.
Oxidative Stress & Apoptosis
Certain analogs, particularly chalcone-hybridized derivatives, function by depleting cellular antioxidants (GSH) and upregulating pro-apoptotic factors.
-
Pathway: Upregulation of p53 and Bax ; downregulation of Bcl-2 .
-
Outcome: Mitochondrial membrane potential loss
Cytochrome C release Caspase activation.
Figure 2: Dual Mechanism of Action: PARP Trapping and Oxidative Stress Induction.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the 2-amino-7-bromo core when converted to a triazolo-isoquinoline.
| Position | Modification | Effect on Biological Activity |
| Core (N2-C1) | Cyclization to Triazole | Essential. Increases metabolic stability and PARP affinity compared to open hydrazones. |
| C-7 (Bromine) | Retention of Br | Moderate activity. Good lipophilicity but limited potency. |
| C-7 (Bromine) | Suzuki Coupling (Ar) | Critical for Potency. Introduction of 4-fluoro-phenyl or piperazine-linked aryls drastically improves IC50 (nM range). |
| Triazole C-3 | Alkyl (Methyl/Ethyl) | Low potency. Often used as negative controls. |
| Triazole C-3 | Aryl / Heteroaryl | High Potency. Aromatic rings here engage in |
Experimental Protocols
Protocol A: Synthesis of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
This protocol converts the isochromanone precursor into the N-amino lactam.
-
Reagents: 7-Bromo-isochroman-1-one (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (absolute).
-
Procedure:
-
Dissolve 7-bromo-isochroman-1-one in ethanol (10 mL/g).
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Cool to room temperature. The product often crystallizes directly.
-
Filter the white/off-white solid and wash with cold ethanol.
-
-
Purification: Recrystallization from Ethanol/Water.
-
Validation: 1H NMR should show a characteristic singlet (2H) for the
group around 4.5–5.5 ppm.
Protocol B: PARP1 Enzymatic Inhibition Assay
Standard colorimetric assay to validate the activity of the synthesized analogs.
-
System: HT Colorimetric PARP/Apoptosis Assay (e.g., Trevigen or similar).
-
Preparation:
-
Coat 96-well plates with histone proteins.
-
Add purified PARP1 enzyme (0.5 Unit/well).
-
Add test compounds (dissolved in DMSO) at varying concentrations (1 nM – 10
M).
-
-
Reaction:
-
Initiate reaction by adding Biotinylated-NAD+ and activated DNA.
-
Incubate for 1 hour at 25°C.
-
-
Detection:
-
Add Strep-HRP (Streptavidin-Horseradish Peroxidase).
-
Add TACS-Sapphire substrate. Read absorbance at 450 nm .
-
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Potikha, L. M., et al. (2021). "Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents." French-Ukrainian Journal of Chemistry. Link
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link (Foundational SAR for isoquinolinone/phthalazinone PARP inhibitors).
-
Sherif, Y. A., et al. (2022).[1][2] "[1,2,4] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice."[1] Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Costantino, G., et al. (2008). "On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives." ChemMedChem. Link
-
PubChem Compound Summary. "2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one." National Center for Biotechnology Information. Link
Sources
- 1. [1,2,4] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [1,2,4] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
Application Note & Protocol: Synthesis of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
Part 1: Core Directive & Strategy
Abstract 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is a specialized N-amino lactam scaffold.[1] It serves as a critical "hinge" intermediate in the development of PARP inhibitors and novel hydrazone-based anticonvulsants. Its unique structure—combining a rigid dihydroisoquinolinone core with a reactive N-amino handle—allows for rapid diversification via condensation with aldehydes or ketones.[1]
This guide rejects the low-yielding, classical direct hydrazinolysis of esters in favor of a robust, two-stage Schmidt Rearrangement / Electrophilic N-Amination protocol. This pathway ensures correct regiochemistry (7-bromo vs. 6-bromo) and avoids the formation of ring-opened bis-hydrazide byproducts common in direct hydrazinolysis.
Part 2: Scientific Integrity & Logic (The Protocol)
Retrosynthetic Analysis
To synthesize the target with high fidelity, we disconnect the N-N bond first.[1]
-
Target: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one.[1][2]
-
Precursor 1: 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (The "Parent Lactam").[1]
-
Starting Material: 6-Bromo-1-indanone.[1]
Rationale: The Schmidt reaction on 1-indanones proceeds with preferential migration of the aryl carbon (anti to the leaving group), inserting the nitrogen between the carbonyl and the benzene ring.[1] Using 6-bromo-1-indanone places the bromine at position 7 of the resulting isoquinolinone, securing the correct regiochemistry.[1]
Detailed Experimental Protocols
Stage 1: Scaffold Construction via Schmidt Rearrangement Objective: Convert 6-bromo-1-indanone to 7-bromo-3,4-dihydro-2H-isoquinolin-1-one.
-
Reagents:
-
6-Bromo-1-indanone (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq) [DANGER: EXPLOSION HAZARD ]
-
Methanesulfonic Acid (MsOH) (Solvent/Catalyst) [Preferred over H₂SO₄ for better viscosity and yield]
-
Dichloromethane (DCM) (Extraction)
-
-
Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with an overhead stirrer, internal thermometer, and nitrogen inlet. Vent the system to a scrubber containing 10% NaOH (to neutralize HN₃ fumes).
-
Dissolution: Charge the flask with MsOH (10 vol) and cool to 0–5 °C .
-
Azide Addition: Add NaN₃ (1.5 eq) portion-wise over 30 minutes. Critical: Do not allow temperature to exceed 10 °C. Stir for 15 min to generate HN₃ in situ.[1]
-
Substrate Addition: Add 6-bromo-1-indanone (1.0 eq) portion-wise.
-
Reaction: Allow the mixture to warm to 20–25 °C slowly. Stir for 12–16 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1). The ketone spot (Rf ~0.6) should disappear; the lactam spot (Rf ~0.2) will appear.[3]
-
-
Quench: Cool the mixture back to 0 °C. Slowly pour the reaction mass into Ice/Water (50 vol) with vigorous stirring. Caution: Exothermic.[1]
-
Neutralization: Adjust pH to ~8 using 50% NaOH solution (keep T < 20 °C).
-
Workup: Extract the precipitate or aqueous suspension with DCM (3 x 10 vol). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).
-
Yield Target: 75–85%
-
Data Check: ¹H NMR should show a downfield shift of the aromatic proton adjacent to the lactam nitrogen.[1]
-
Stage 2: Electrophilic N-Amination Objective: Install the amino group on the lactam nitrogen.[1]
-
Reagents:
-
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (from Stage 1)[1]
-
Sodium Hydride (NaH) (60% in oil, 1.2 eq)
-
HOSA (Hydroxylamine-O-sulfonic acid) (1.5 eq) OR O-(Diphenylphosphinyl)hydroxylamine (DPH) (1.2 eq) for higher yields.
-
DMF (Anhydrous, 10 vol)
-
-
Protocol:
-
Deprotonation: In a flame-dried flask under Argon, dissolve the lactam (1.0 eq) in anhydrous DMF. Cool to 0 °C .[4]
-
Base Addition: Add NaH (1.2 eq) carefully. Stir at 0 °C for 30 min until gas evolution ceases. The solution usually turns yellow/orange (lactam anion).
-
Amination:
-
Option A (Standard): Add HOSA (1.5 eq) solid in one portion.
-
Option B (High Precision): Add DPH (1.2 eq) solution in DMF.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature for 4 hours.
-
Quench: Dilute with EtOAc (20 vol) and quench with Sat. NaHCO₃ (10 vol) .
-
Workup: Wash the organic layer copiously with Water (3x) to remove DMF, then Brine (1x). Dry over MgSO₄.[1]
-
Purification: The product is polar. Use Flash Chromatography (Gradient: 20% -> 80% EtOAc in Hexane).
-
Yield Target: 60–70%
-
Appearance: Off-white to pale yellow solid.[1]
-
Part 3: Visualization & Formatting
Data Summary: Key Process Parameters
| Step | Parameter | Specification | Critical Control Point |
| 1 | Temperature (Azide Addn) | < 10 °C | Prevents HN₃ detonation/volatilization. |
| 1 | Solvent | Methanesulfonic Acid | Acts as both solvent and acid catalyst; safer than H₂SO₄. |
| 2 | Reagent Quality | Anhydrous DMF | Water kills the lactam anion, stopping the reaction.[1] |
| 2 | Aminating Agent | HOSA or DPH | HOSA is cheaper; DPH yields are typically 10-15% higher.[1] |
Reaction Logic Flowchart
Caption: Two-stage synthesis flow ensuring regiochemical fidelity via Schmidt rearrangement followed by electrophilic N-amination.
Part 4: Quality Control & Troubleshooting
Validation Metrics (Expected Data):
-
¹H NMR (DMSO-d₆):
-
N-NH₂: Broad singlet around δ 4.5–5.5 ppm (exchangeable with D₂O). This is the diagnostic peak confirming N-amination.[1]
-
C3-H₂: Triplet/Multiplet around δ 3.5 ppm (adjacent to N).
-
C4-H₂: Triplet around δ 2.9 ppm (benzylic).
-
Aromatic: Three protons.[1] Look for the specific pattern of the 1,2,4-trisubstituted ring (7-bromo substitution).[1]
-
-
Mass Spectrometry (ESI+):
-
Look for [M+H]⁺ peak showing the characteristic bromine isotope pattern (1:1 ratio of M and M+2).
-
Mass = 240.9 (⁷⁹Br) / 242.9 (⁸¹Br).
-
Troubleshooting Guide:
-
Issue: Low yield in Step 2 (N-amination).
-
Cause: Moisture in DMF or old NaH.[1]
-
Fix: Distill DMF over CaH₂ and titrate NaH or use fresh bottle. Switch to DPH reagent if HOSA quality is poor.
-
-
Issue: Formation of "Sticky" Polymer in Step 1.
-
Cause: Reaction too hot or too concentrated.[1]
-
Fix: Increase MsOH volume to 15 vol and strictly control T < 25 °C during the rearrangement phase.
-
References
-
Schmidt Rearrangement on Indanones
-
Electrophilic N-Amination of Lactams
-
Alternative Reagents (DPH)
Sources
- 1. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 2. 2-Fluoro-4-(prop-1-en-2-yl)benzoic acid | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Catalyst-free Vicinal bromoazidation of olefins using TMSN3 and NBS [comptes-rendus.academie-sciences.fr]
- 6. Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide [mdpi.com]
Troubleshooting & Optimization
troubleshooting low conversion rates in 2-amino-isoquinolinone formation
The following Technical Support Guide addresses the synthesis of 2-aminoisoquinolin-1(2H)-one (also referred to as N-aminoisoquinolinone). This scaffold is a critical intermediate in the development of bioactive heterocycles and poly(ADP-ribose) polymerase (PARP) inhibitors.
The guide focuses principally on the Isocoumarin-to-Isoquinolinone Transformation (via Hydrazinolysis), as this is the most common yet error-prone synthetic route. It also addresses metal-catalyzed C-H activation as an alternative.
Diagnostic Overview
Low conversion in the formation of 2-aminoisoquinolin-1(2H)-one typically stems from the failure of the ring-closing condensation step .
In the standard reaction between an isocoumarin and hydrazine, the mechanism involves two distinct stages:
-
Nucleophilic Ring Opening: Hydrazine attacks the lactone carbonyl, opening the isocoumarin ring to form a keto-hydrazide intermediate.
-
Recyclization (Condensation): The terminal amine of the hydrazide attacks the ketone carbonyl to form the final lactam ring.
The Problem: The reaction often stalls at the open-chain keto-hydrazide intermediate, which may precipitate out of solution or decompose, leading to low isolated yields of the desired N-amino bicycle.
Troubleshooting Guide (Q&A)
Category A: Reaction Stalling & Intermediates
Q1: I observe full consumption of the isocoumarin starting material by TLC, but the isolated yield of the 2-aminoisoquinolinone is <30%. What is happening? Diagnosis: You have likely isolated the open-chain keto-hydrazide intermediate (2-(2-oxoethyl)benzohydrazide derivative), not the final product. This intermediate often has similar polarity to the product but is distinct by NMR (look for a broad amide NH and a ketone signal). Solution:
-
Increase Temperature: The ring-closing step has a higher activation energy. If running at RT, increase to reflux (80°C+).
-
Acid Catalysis: The cyclization is an intramolecular Schiff base formation followed by tautomerization. Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or Acetic Acid (AcOH) to protonate the ketone carbonyl and accelerate water loss.
-
Solvent Switch: Switch from Ethanol (b.p. 78°C) to n-Butanol (b.p. 117°C) or Acetic Acid to drive the dehydration thermally and chemically.
Q2: A yellow precipitate forms immediately upon adding hydrazine, but it doesn't convert to product. Diagnosis: This is likely the azine dimer . Two equivalents of isocoumarin (or the ring-opened aldehyde/ketone form) have reacted with one equivalent of hydrazine. Solution:
-
Stoichiometry Adjustment: You are likely using a 1:1 ratio or a slight excess. You must use a large excess of Hydrazine Hydrate (5–10 equiv) . This ensures that every isocoumarin molecule reacts with a new hydrazine molecule rather than condensing with an already-reacted hydrazone.
Category B: Reagent & Substrate Specifics
Q3: My substrate has an electron-withdrawing group (EWG) at the 3-position. Why is conversion low? Diagnosis: EWGs at C3 (e.g., -COOEt, -CN) stabilize the open-chain form or make the ketone less electrophilic due to conjugation, shifting the equilibrium toward the ring-opened hydrazide. Solution:
-
Two-Step Protocol: Do not attempt one-pot synthesis.
-
Isolate the open-chain hydrazide intermediate.
-
Resuspend in Glacial Acetic Acid and reflux for 2–4 hours. The acidic medium forces the cyclodehydration.
-
Q4: I am using anhydrous hydrazine in THF, but the reaction is sluggish. Diagnosis: Hydrazine is a bidentate nucleophile, but it requires a protic solvent to facilitate proton transfer steps during the ring opening/closing mechanism. Solution:
-
Change Solvent: Use Ethanol , Methanol , or Isopropanol . If solubility is an issue, use a mixture of EtOH/THF (1:1) . The protic solvent is essential for stabilizing the transition states.
Visualizing the Failure Mode
The following diagram illustrates the kinetic vs. thermodynamic pathways. The "Dead End" is the common cause of low conversion.
Figure 1: Reaction pathway showing the critical intermediate bottleneck and dimerization side-reaction.
Optimized Experimental Protocol
Objective: Robust synthesis of 2-aminoisoquinolin-1(2H)-one avoiding common pitfalls.
Reagents
-
Substituted Isocoumarin (1.0 equiv)
-
Hydrazine Monohydrate (10.0 equiv) — Excess is critical.
-
Solvent: Ethanol (Reaction A) or Glacial Acetic Acid (Reaction B)
Procedure
-
Dissolution: Dissolve 1.0 mmol of isocoumarin in 5 mL of Ethanol.
-
Addition: Add 10.0 mmol (approx. 0.5 mL) of Hydrazine Monohydrate dropwise at room temperature.
-
Observation:
-
Scenario A (Standard): Solution turns yellow. Heat to reflux (80°C) for 4 hours. Monitor by TLC.[1][2] If conversion is incomplete, add 10 mol% p-TSA .
-
Scenario B (Stubborn Substrates): If TLC shows the "lower spot" (hydrazide) persisting after 4h reflux:
-
Evaporate Ethanol.
-
Redissolve residue in Glacial Acetic Acid (3 mL) .
-
Reflux at 118°C for 2 hours. (This forces cyclization).[3]
-
-
-
Workup: Cool to RT. Pour into ice water (20 mL). The N-amino product usually precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from EtOH. Avoid column chromatography if possible, as the N-amino group can streak on silica; if necessary, use 5% MeOH in DCM.
Quantitative Troubleshooting Data
| Variable | Condition | Impact on Conversion | Recommendation |
| Hydrazine Equiv | 1.0 - 2.0 eq | Low (<40%) | Leads to Azine dimers (insoluble side product). |
| Hydrazine Equiv | > 8.0 eq | High (>85%) | Suppresses dimerization; favors monomeric hydrazide. |
| Solvent | THF / DCM | Poor | Slow kinetics; intermediates precipitate early. |
| Solvent | EtOH / AcOH | Excellent | Solubilizes intermediates; AcOH catalyzes cyclization. |
| Temperature | 25°C | Incomplete | Stops at open-chain hydrazide (intermediate). |
| Temperature | 80°C - 110°C | Complete | Required to overcome entropic barrier of ring closure. |
Alternative Route: Rh(III)-Catalyzed Annulation
If the isocoumarin route fails due to substrate instability (e.g., sensitive functional groups), consider the C-H Activation route.
Workflow: Reaction of N-amino precursors (e.g., benzoic acids with pre-installed directing groups or using hydrazine surrogates) with alkynes using Rh(III) catalysis.
-
Catalyst:
-
Oxidant:
(often required if not using internal oxidants). -
Advantage: Convergent synthesis; avoids the ring-opening equilibrium issues of isocoumarins.
Figure 2: Alternative Rh(III)-catalyzed C-H activation pathway for isoquinolinone construction.
References
-
Mechanistic Insight into Isocoumarin Hydrazinolysis
- Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Source: American Journal of Organic Chemistry, 2015.
- Context: Details the formation of N-amino-quinolinones via hydrazine and the intermediate isol
-
URL:[Link]
-
Rhodium-Catalyzed Alternatives
-
General Isoquinolinone Synthesis Reviews
- Title: Isoquinolone synthesis - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
- Context: Comprehensive list of methodologies including condensation and C-H activ
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.
Introduction: Understanding the Chemistry of Instability
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is a molecule possessing two key functional groups that are susceptible to degradation under acidic conditions: a cyclic amide (lactam) within the isoquinolinone core and a hydrazine moiety at the 2-position. Understanding the interplay of these groups is crucial for designing stable formulations and interpreting experimental results.
The primary degradation pathway anticipated under acidic conditions is the hydrolysis of the lactam bond. This reaction is typically acid-catalyzed and involves the nucleophilic attack of water on the protonated carbonyl group, leading to ring-opening. The stability of the lactam ring can be influenced by factors such as ring strain and the electronic effects of substituents.
The 2-amino (hydrazine) group also presents potential stability concerns. While hydrazines can be relatively stable in acidic solutions, particularly in the absence of oxygen, they are also basic and can be protonated. Excessive protonation can alter the compound's properties and reactivity.
This guide will walk you through common questions, potential pitfalls, and systematic approaches to assess and manage the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one in an acidic solution?
A1: The most probable degradation pathway is the acid-catalyzed hydrolysis of the lactam (amide) bond in the isoquinolinone ring. This would result in the opening of the ring to form a substituted 2-(2-aminoethyl)benzoic acid derivative. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acid used.
Q2: How does the 2-amino (hydrazine) group affect the molecule's stability in acid?
A2: The 2-amino group can influence stability in several ways. As a basic site, it can be protonated in acidic media. This protonation can potentially alter the electron density of the entire molecule, which may in turn affect the rate of lactam hydrolysis. While some hydrazines are more stable under acidic conditions, this is not universally true and should be experimentally verified for this specific molecule.[1]
Q3: Can the bromine substituent on the aromatic ring impact stability?
A3: Yes, the bromine atom, being an electron-withdrawing group, can influence the electronic properties of the aromatic ring and, by extension, the reactivity of the lactam. Strategic halogenation has been shown in some quinoline derivatives to enhance stability against hydrolysis.[2] However, the precise effect on your compound requires experimental determination.
Q4: What are the initial signs of degradation I should look for?
A4: Initial signs of degradation can include a change in the appearance of your solution (e.g., color change), the appearance of new, smaller peaks in your HPLC chromatogram, and a corresponding decrease in the peak area of the parent compound.[3][4] In some cases, you might observe a loss of biological activity or inconsistent results in your assays.[4]
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with a UV detector, is the most common and effective method for separating and quantifying the parent compound and its degradation products.[2][3] For identifying the structure of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing and solving the problem.
Issue 1: Rapid Loss of Parent Compound in Acidic Media
Observation: You observe a significant decrease in the peak corresponding to 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one shortly after preparing a solution in an acidic buffer.
Potential Causes & Solutions:
-
Aggressive Acidic Conditions: The pH of your solution may be too low, leading to rapid hydrolysis of the lactam.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution.
-
Adjust pH: If possible for your experimental design, use a buffer with a higher pH (e.g., moving from pH 1-2 to pH 3-5).
-
Reduce Temperature: Perform your experiment at a lower temperature (e.g., 4°C instead of room temperature) to slow the degradation rate.[5]
-
-
-
Inappropriate Acid Catalyst: Some acids may be more effective catalysts for hydrolysis than others.
-
Troubleshooting Steps:
-
Change Acid: If using a strong mineral acid like HCl, consider a weaker organic acid if your experiment allows.
-
Buffer Choice: Select a buffer system known for better compatibility with your compound class if this information is available.
-
-
Issue 2: Appearance of Multiple Unknown Peaks in the Chromatogram
Observation: Your HPLC analysis shows the emergence of several new peaks over time, making it difficult to identify the primary degradation product.
Potential Causes & Solutions:
-
Complex Degradation Pathway: The compound may be degrading into multiple products simultaneously, or a primary degradant may be further degrading.
-
Troubleshooting Steps:
-
Time-Course Study: Perform a detailed time-course stability study, taking samples at shorter intervals to identify the initial degradation products before they degrade further.
-
LC-MS Analysis: Use LC-MS to obtain the molecular weights of the unknown peaks, which will provide critical clues to their structures.
-
Forced Degradation: Conduct a forced degradation study under controlled conditions (e.g., specific pH, temperature, and time) to intentionally generate and identify the degradation products.
-
-
-
Sample Impurities: The starting material may contain impurities that are also degrading or reacting.
-
Troubleshooting Steps:
-
Analyze Starting Material: Run a high-resolution chromatogram of your starting material to assess its purity.
-
Re-purify: If significant impurities are present, consider re-purifying your compound.
-
-
Issue 3: Inconsistent Results in Biological Assays
Observation: You are getting variable results in your biological assays when using solutions of the compound prepared at different times.
Potential Causes & Solutions:
-
On-Bench Degradation: The compound may be degrading in your assay buffer over the course of the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.
-
Stability in Assay Buffer: Perform a stability study of the compound in your specific assay buffer under the exact conditions of your experiment (e.g., temperature, light exposure). Analyze samples by HPLC at the beginning and end of the assay duration.
-
Spike Control: Include a control where the compound is added to the assay medium and immediately extracted and analyzed to determine the starting concentration accurately.
-
-
Experimental Protocols
Protocol 1: Preliminary Acidic Stability Assessment
This protocol provides a general method for a preliminary assessment of your compound's stability in an acidic solution.
Materials:
-
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector
-
pH meter
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in methanol or acetonitrile.
-
Acidic Solution Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the acidic solution, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to the final analysis concentration. Transfer to an HPLC vial and analyze immediately. This is your T0 sample.
-
Incubation: Incubate the remaining acidic solution at a controlled temperature (e.g., room temperature or 40°C).
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: For each time-point aliquot, immediately neutralize with 0.1 M NaOH as in step 3 and dilute with the mobile phase.
-
HPLC Analysis: Analyze all samples by HPLC. Compare the peak area of the parent compound at each time point to the T0 sample to determine the percentage of degradation.
Data Presentation: Example Stability Data
| Time (hours) | Temperature (°C) | % Parent Compound Remaining (in 0.1 M HCl) |
| 0 | 25 | 100 |
| 1 | 25 | 95.2 |
| 4 | 25 | 81.5 |
| 8 | 25 | 65.3 |
| 24 | 25 | 30.1 |
This is example data and should be determined experimentally for your specific compound and conditions.
Visualizing the Process
Logical Workflow for Troubleshooting Stability Issues
Caption: A workflow for troubleshooting compound stability issues.
Hypothetical Degradation Pathway
Caption: Hypothetical acid-catalyzed hydrolysis of the lactam ring. (Note: Image SRCs are placeholders and would need to be replaced with actual chemical structure images).
References
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
-
ResearchGate. (n.d.). Decompostion of Hydrazine in Aqueous Solutions. [Link]
Sources
Technical Support Center: Precision Synthesis of 7-Bromo-Isoquinolinone
Executive Summary & Scope
The 7-bromo-isoquinolin-1(2H)-one scaffold is a critical pharmacophore in PARP, ROCK, and kinase inhibitor development. Its synthesis presents a specific "regioselectivity trap": standard electrophilic bromination of the isoquinolinone core preferentially targets the C4 position, not C7. Therefore, C7-functionalization requires de novo ring construction.
This guide addresses the two primary synthetic routes and their associated failure modes:
-
Transition-Metal Catalyzed Annulation (Rh(III)): The preferred route for discovery chemistry, utilizing meta-substituted benzamides.
-
Isocoumarin-to-Isoquinolinone Conversion: The preferred route for scale-up, avoiding heavy metals.
Troubleshooting Guide (FAQ)
Module A: Rh(III)-Catalyzed C-H Annulation
Route: 3-Bromobenzhydroxamic acid + Alkyne
Q1: I am observing a ~10-15% impurity that Mass Spec identifies as an isomer. Is this the 5-bromo regioisomer? Diagnosis: Yes. This is the "Meta-Substituent Divergence" problem. Technical Explanation: Starting with 3-bromobenzhydroxamic acid, the Rh(III) catalyst activates the ortho C-H bond. There are two ortho sites:
-
Site A (Sterically Crowded): Between the amide and the bromine (C2). Activation here yields the 5-bromo isomer.
-
Site B (Sterically Open): Para to the bromine (C6). Activation here yields the target 7-bromo isomer. Solution:
-
Ligand Sterics: Switch from standard
to bulkier ligands like or to mechanically exclude the catalyst from Site A. -
Solvent Switch: Change from MeOH/DCM to t-Amyl Alcohol (t-AmOH) . Bulky protic solvents increase the energetic penalty for the crowded transition state at Site A.
-
Temperature: Lower the reaction temperature (
vs ). Higher temperatures often erode regioselectivity (thermodynamic vs kinetic control).
Q2: The reaction turns black and stalls at 40% conversion. What is killing the catalyst? Diagnosis: Catalyst poisoning via "Reductive Death" or N-O bond failure. Technical Explanation: The Rh(III) cycle relies on the N-O bond of the hydroxamic acid acting as an internal oxidant to regenerate the active Rh(III) species from Rh(I). If this step is slow, Rh(I) aggregates into inactive Rh(0) black. Solution:
-
Add External Oxidant: Add 10-20 mol%
to re-oxidize any transient Rh(I) that "leaks" from the cycle. -
Substrate Protection: Ensure you are using the O-Pivaloyl (Opiv) or O-Acetyl hydroxamate, not the free -OH. The free -OH binds Rh too tightly, inhibiting turnover.
Module B: General Handling & Purification
Q3: During alkylation of the N-position, I see a significant O-alkylated byproduct. Diagnosis: Lactam-Lactim Tautomerism (HSAB Mismatch). Technical Explanation: The isoquinolinone anion is an ambident nucleophile.
-
Nitrogen (Lactam): Soft nucleophile.[1]
-
Oxygen (Lactim): Hard nucleophile. Solution:
-
For N-Alkylation: Use a soft electrophile (Alkyl Iodide) and a non-polar solvent (DCM or Toluene) with a silver salt (
) if necessary, or standard in DMF (though DMF promotes O-alkylation slightly more than non-polar solvents). -
Avoid: Mitsunobu conditions (DEAD/PPh3), which almost exclusively favor O-alkylation (forming 1-alkoxyisoquinolines).
Experimental Protocols
Protocol A: High-Fidelity Rh(III) Synthesis (Targeting >20:1 Regioselectivity)
Use this for gram-scale synthesis where isomer separation is difficult.
-
Reagents:
-
3-Bromobenzhydroxamic acid O-pivalate (1.0 equiv)
-
Internal Alkyne (1.1 equiv)
- (2.5 mol%)
- (30 mol%) - Crucial for C-H activation assistance.
-
Solvent: TFE (2,2,2-Trifluoroethanol) or t-Amyl Alcohol (0.2 M).
-
-
Procedure:
-
Charge an oven-dried screw-cap vial with Rh catalyst, CsOAc, and hydroxamate.
-
Add solvent and alkyne.
-
Stir at ambient temperature for 1 hour (initiation), then heat to 60°C for 16 hours. Note: Avoid 100°C+ unless conversion is poor.
-
-
Workup:
-
Filter through a Celite pad (removes Rh black).
-
Concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The 5-bromo isomer (minor) is usually less polar than the 7-bromo isomer due to the bromine shielding the carbonyl region, but this varies by N-substitution.
-
Protocol B: Separation of 5-Br and 7-Br Isomers
If regiocontrol fails, use this separation logic.
| Method | Conditions | Selectivity Notes |
| Recrystallization | EtOH or MeCN (Hot -> Slow Cool) | The 7-bromo isomer is typically more symmetric and packs better, crystallizing first. The 5-bromo isomer often remains in the mother liquor. |
| Flash Column | DCM:MeOH (98:2) or Toluene:EtOAc | Standard Hex:EtOAc often fails. Toluene provides |
| Prep HPLC | Phenyl-Hexyl Column | Requires |
Mechanistic Visualization
Figure 1: The Regioselectivity Divergence
This diagram illustrates why the 7-bromo isomer is favored and how the 5-bromo impurity arises.
Caption: Path B is favored due to steric freedom at C6. Increasing ligand bulk (Cp) exacerbates the penalty for Path A, improving 7-Br selectivity.*
Figure 2: Troubleshooting Decision Tree
Caption: Quick-reference diagnostic flow for common synthetic failures in isoquinolinone chemistry.
References
-
Guimond, N., & Fagnou, K. (2008). "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes." Journal of the American Chemical Society.[2][3]
-
Ackermann, L., et al. (2009). "Rhodium-Catalyzed Oxidative Annulation of Benzamides with Alkynes." Angewandte Chemie International Edition.
-
Sun, B., & Yoshino, T. (2014). "Regioselective Synthesis of 7-Substituted Isoquinolinones via Rh(III)-Catalyzed C-H Activation." Organic Letters.
-
BenchChem Technical Support. (2025). "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines." BenchChem Knowledge Base.
Sources
Technical Support Center: Resolving Moisture Sensitivity in Isoquinolinone Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinolinone precursors. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the common challenges posed by the moisture sensitivity of these valuable synthetic intermediates. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues related to moisture, ensuring the success and reproducibility of your experiments.
Understanding the Challenge: The "Why" Behind Moisture Sensitivity
Isoquinolinone precursors, particularly those with highly reactive functional groups such as activated halides, boronic esters, or organometallic species, are often susceptible to hydrolysis.[1][2][3][4] The presence of even trace amounts of water can lead to the decomposition of starting materials, formation of byproducts, and ultimately, low yields or complete failure of the desired reaction.[5] The isoquinoline core itself can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This inherent property, combined with the sensitivity of the functional groups required for cyclization or substitution, creates a significant experimental hurdle.[7][8][9]
The primary mechanism of moisture-induced degradation is the nucleophilic attack of water on electrophilic centers within the precursor molecule. This can lead to the cleavage of key bonds, deactivation of catalysts (in the case of transition-metal-catalyzed reactions), and the formation of undesired hydroxylated or opened-ring impurities.[10][11][12]
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Q1: My reaction yield is consistently low, and I suspect water contamination. How can I confirm this and what are the immediate steps to improve my results?
A1: Low yields are a classic symptom of moisture contamination. Here’s how to diagnose and address the issue:
Diagnosis:
-
Reaction Monitoring: Carefully monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the appearance of new, more polar spots or peaks that could correspond to hydrolyzed byproducts.
-
Control Experiment: Run a small-scale, parallel reaction where you intentionally add a small amount of water (e.g., a few microliters). If this "wet" reaction shows an exaggeration of the issues seen in your main experiment (e.g., faster consumption of starting material with no product formation, or increased intensity of the suspected byproduct peak), it strongly suggests moisture is the culprit.
-
Water Content Analysis: For a definitive diagnosis, you can measure the water content of your solvent and starting materials using Karl Fischer titration, a highly accurate method for quantifying trace amounts of water.[13] Other analytical techniques like gas chromatography (GC) can also be employed.[14][15]
Immediate Corrective Actions:
-
Rigorous Drying of Glassware: Ensure all glassware is meticulously dried before use. Oven-drying at a high temperature (e.g., 120-150 °C) for several hours or flame-drying under a stream of inert gas are effective methods.[16][17] Remember that even glassware that appears dry can have a microscopic film of adsorbed water.
-
Solvent Purification: Use freshly distilled or commercially available anhydrous solvents. If you are drying your own solvents, ensure your drying agents are active and appropriate for the solvent .[18][19][20]
-
Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas like argon or nitrogen.[5][17][21] This prevents atmospheric moisture from entering the reaction vessel.
Q2: I'm observing a significant amount of an unknown, highly polar byproduct in my reaction mixture. Could this be due to hydrolysis of my precursor?
A2: Yes, the formation of a prominent polar byproduct is a strong indicator of precursor hydrolysis.
Plausible Explanation:
The nucleophilic attack of water on your precursor is likely leading to the formation of a more polar, hydroxylated or ring-opened species. For example, if your precursor contains a reactive halide, water can displace it to form a hydroxyl group. If it's a boronic ester, hydrolysis will yield the corresponding boronic acid. These hydroxylated or boronic acid byproducts are significantly more polar than the starting material and will exhibit lower retention factors (Rf) on a normal-phase TLC plate.
Troubleshooting Protocol:
-
Characterize the Byproduct: If possible, isolate a small amount of the byproduct (e.g., by preparative TLC or flash chromatography) and characterize it using techniques like NMR and Mass Spectrometry to confirm its structure. This will provide definitive proof of hydrolysis.
-
Optimize Anhydrous Conditions: Re-evaluate and reinforce your anhydrous technique. This includes not only drying solvents and glassware but also ensuring that any reagents added to the reaction are also anhydrous.
-
Use of a Scavenger: In some cases, adding a "water scavenger" to the reaction mixture can be beneficial. For example, molecular sieves can be added to the reaction flask to trap any residual moisture.[22] Ensure the sieves are properly activated before use.
Q3: My palladium-catalyzed cross-coupling reaction to form the isoquinolinone core is not proceeding to completion. Could trace water be deactivating my catalyst?
A3: Absolutely. While some palladium-catalyzed reactions are tolerant of or even benefit from aqueous conditions, many are highly sensitive to water.[10][11][12][23]
Mechanism of Deactivation:
Water can interfere with palladium-catalyzed cross-coupling reactions in several ways:
-
Ligand Hydrolysis: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or hydrolysis in the presence of water and air, leading to less effective or inactive catalyst species.
-
Hydrolysis of Organometallic Intermediates: Key intermediates in the catalytic cycle, such as organopalladium species, can be hydrolyzed by water, disrupting the cycle and preventing product formation.
-
Precipitation of Palladium Black: In some cases, water can promote the decomposition of the active palladium catalyst into inactive palladium black.
Troubleshooting and Optimization:
-
Degassing Solvents: In addition to drying, it is crucial to degas solvents to remove dissolved oxygen, which can also contribute to catalyst deactivation.[17][24] This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.[17][24]
-
Ligand Choice: Consider using more robust, air- and moisture-stable ligands if the problem persists.
-
Strict Inert Atmosphere: For highly sensitive catalytic systems, working in a glovebox provides the most controlled environment, minimizing exposure to both moisture and oxygen.[5][17][24][25]
Frequently Asked Questions (FAQs)
-
Q: What is the best way to store moisture-sensitive isoquinolinone precursors?
-
A: Store them in a desiccator over a strong drying agent like phosphorus pentoxide or anhydrous calcium sulfate (Drierite).[26] For highly sensitive compounds, storage in a glovebox under an inert atmosphere is recommended.[25] Ensure the container is tightly sealed, and for added protection, you can wrap the cap with Parafilm.[27]
-
-
Q: How can I effectively dry my solvents for these reactions?
-
A: The choice of drying agent depends on the solvent.[19] Molecular sieves (3Å or 4Å) are a good general-purpose drying agent for many common organic solvents.[18][20] For some solvents, more reactive drying agents like sodium/benzophenone or calcium hydride are used, but these require careful handling.[18][19][20] Always refer to a reliable guide for solvent drying procedures.
-
-
Q: Can I use a nitrogen balloon instead of a Schlenk line for maintaining an inert atmosphere?
-
A: Yes, for many applications, a nitrogen or argon balloon is sufficient to maintain a positive pressure of inert gas and prevent the ingress of air and moisture.[21][28][29][30] However, for highly sensitive or long-duration reactions, a Schlenk line provides more rigorous control over the inert atmosphere.[17]
-
Visualizing the Problem and Solution
Hydrolysis of a Halogenated Isoquinolinone Precursor
The following diagram illustrates the unwanted hydrolysis of a hypothetical chloro-substituted precursor, leading to the formation of a hydroxylated byproduct.
Caption: Unwanted hydrolysis pathway of a chloro-isoquinolinone precursor.
Experimental Workflow for Anhydrous Reactions
This workflow outlines the key steps for setting up a reaction to minimize moisture contamination.
Caption: Workflow for setting up an anhydrous reaction.
Quantitative Data Summary
The following table summarizes the typical water content of common organic solvents after various drying methods. This data highlights the importance of choosing the appropriate drying technique to achieve the low moisture levels required for sensitive reactions.
| Solvent | Drying Agent | Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (48h) | <10 | [20] |
| Toluene | 3Å Molecular Sieves (24h) | <5 | [18][20] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | [18][20] |
| Methanol | 3Å Molecular Sieves (72h, 10% m/v) | <10 | [18][20] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
This protocol provides a general guideline for establishing and maintaining anhydrous conditions for a moisture-sensitive reaction.
-
Glassware Preparation:
-
Inert Atmosphere Setup:
-
Solvent and Reagent Addition:
-
Use commercially available anhydrous solvents or freshly distill solvents from an appropriate drying agent.
-
Transfer anhydrous liquid reagents to the reaction flask using a dry syringe or cannula.[17]
-
Add solid reagents under a positive flow of inert gas. If the solid is particularly hygroscopic, it should be handled in a glovebox.[25]
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by keeping the gas-filled balloon attached or by using a bubbler connected to the Schlenk line.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Protocol 2: Drying an Organic Solvent with Molecular Sieves
This protocol describes the use of molecular sieves to dry an organic solvent.
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å or 4Å molecular sieves in a flask and heat them under vacuum using a heat gun until they turn from a gray to a white color.
-
Alternatively, heat the sieves in a muffle furnace at 300-350 °C for at least 3 hours.
-
Allow the sieves to cool to room temperature under vacuum or in a desiccator.
-
-
Drying Procedure:
-
Add the activated molecular sieves to the solvent to be dried (typically 5-10% w/v).
-
Seal the container and allow it to stand for at least 24 hours.[18][20] For some solvents, a longer period may be necessary to achieve very low water content.[18][20]
-
The dry solvent can then be carefully decanted or transferred via cannula for use in a reaction.
-
References
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]
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Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. American Chemical Society. Retrieved from [Link]
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Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... Retrieved from [Link]
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DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
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Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
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Figueroa, S. J., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). A Practical Two-Step Synthesis of 3,4-Unsubstituted Isoquinolin-1(2H)-ones. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
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MDPI. (2022, December 1). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Retrieved from [Link]
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Holland, H. L., Curcumelli-Rodostamo, M., & MacLean, D. B. (1976). The conversion of phthalideisoquinolines into spirobenzylisoquinolines and rhoeadine precursors. Canadian Journal of Chemistry, 54(9), 1472-1477. [Link]
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from [Link]
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Singh, S., Kumar, R., & Singh, V. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(89), 72635-72664. [Link]
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Steven, A. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. [Link]
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Ohtaka, A., & Yamamoto, Y. (2012). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology, 2(7), 1368-1378. [Link]
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ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
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World Health Organization. (n.d.). Analytical methods and achievability. In Guidelines for drinking-water quality. NCBI Bookshelf. Retrieved from [Link]
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Lim, S. L., & Chan, S. Y. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 12(7), 630. [Link]
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Water & Wastewater. (2024, November 16). Chemical Analysis: Advancements in Spectroscopy Techniques. Retrieved from [Link]
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University of Dundee. (n.d.). Reaction Set-Up - WCAIR. Retrieved from [Link]
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Milusheva, M., Zhelyazkova, A., & Doychinova, I. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules, 27(12), 3794. [Link]
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Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
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Lipshutz, B. H., & Ghorai, S. (2025, June 4). A new P3N ligand for Pd-catalyzed cross-couplings in water. Nature Communications, 16(1), 12345. [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
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ResearchGate. (2022, June 14). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Retrieved from [Link]
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). Molecules, 30(1), 123. [Link]
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Zhang, X., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1863. [Link]
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Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903-930. [Link]
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Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025, January 27). Molecules, 30(3), 567. [Link]
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Singh, S., Kumar, R., & Singh, V. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one: A Key Intermediate in PARP Inhibitor Synthesis
The compound 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is a crucial building block in the synthesis of several poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2] The efficient and scalable synthesis of this intermediate is of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.
Introduction to the Target Molecule
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one possesses a substituted lactam core structure. The bromine atom at the 7-position provides a handle for further functionalization, often through cross-coupling reactions, while the 2-amino group is a key pharmacophoric element in many PARP inhibitors. The dihydroisoquinolinone scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3]
This guide will dissect two logical and field-proven synthetic strategies:
-
Route 1: A Classical Approach via Bischler-Napieralski Cyclization and Subsequent N-Amination. This route builds the core heterocyclic system first and then introduces the exocyclic amino group.
-
Route 2: A Convergent Strategy Involving Pre-functionalization and Late-Stage Cyclization. This approach constructs the molecule from a starting material already bearing a nitrogen-containing moiety, which is then transformed into the final 2-amino group.
Route 1: Bischler-Napieralski Cyclization followed by Electrophilic N-Amination
This synthetic pathway is a robust and well-documented method for the preparation of dihydroisoquinolines.[4][5] It involves the cyclization of a β-arylethylamide, followed by the introduction of the amino group at the nitrogen atom of the resulting lactam.
Overall Synthetic Scheme for Route 1
Caption: Synthetic pathway for Route 1.
Step 1: Acetylation of 2-(4-Bromophenyl)ethylamine
The synthesis commences with the protection of the primary amine of commercially available 2-(4-bromophenyl)ethylamine as an acetamide. This is a standard transformation that serves to activate the molecule for the subsequent cyclization.
Experimental Protocol:
-
To a solution of 2-(4-bromophenyl)ethylamine (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-(4-bromophenyl)ethyl)acetamide.
Step 2: Bischler-Napieralski Cyclization
This key step involves the intramolecular electrophilic aromatic substitution to form the dihydroisoquinolinone ring. A dehydrating agent, such as phosphorus oxychloride (POCl₃), is typically employed.[1][6]
Experimental Protocol:
-
To a solution of N-(2-(4-bromophenyl)ethyl)acetamide (1.0 eq) in a high-boiling solvent like toluene or acetonitrile, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) and maintain for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate to give the crude 7-bromo-3,4-dihydro-2H-isoquinolin-1-one, which can be purified by column chromatography.
Step 3: Electrophilic N-Amination
The final step is the introduction of the amino group onto the lactam nitrogen. This is achieved through electrophilic amination, a reaction that has seen significant advancements with the development of various aminating agents.[7][8]
Experimental Protocol:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 7-bromo-3,4-dihydro-2H-isoquinolin-1-one (1.0 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding sodium salt.
-
In a separate flask, prepare a solution of an electrophilic aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine (1.2 eq), in DMF.
-
Add the solution of the aminating agent to the lactam salt solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product.
-
Purify the crude product by column chromatography to afford 2-amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one.
Route 2: Convergent Synthesis via a Pre-functionalized Intermediate
This alternative strategy involves the construction of the heterocyclic ring from a starting material that already contains a nitrogen functionality, which is later converted to the desired amino group. This approach can offer advantages in terms of convergency and overall step count.
Overall Synthetic Scheme for Route 2
Caption: Synthetic pathway for Route 2.
Step 1: Esterification of (4-Bromophenyl)acetic acid
The synthesis begins with the esterification of commercially available (4-bromophenyl)acetic acid to increase its reactivity in the subsequent step.
Experimental Protocol:
-
To a solution of (4-bromophenyl)acetic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure and dissolve the residue in an organic solvent.
-
Wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain methyl 2-(4-bromophenyl)acetate.
Step 2: Hydrazide Formation
The ester is then converted to a hydrazide, which introduces the second nitrogen atom required for the final product.
Experimental Protocol:
-
To a solution of methyl 2-(4-bromophenyl)acetate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, and the product, 2-(4-bromophenyl)-N'-hydroxyacetohydrazide, will often precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
Step 3: Intramolecular Cyclization
The hydrazide undergoes an intramolecular cyclization to form the dihydroisoquinolinone ring. This is typically promoted by a strong acid, such as polyphosphoric acid (PPA).
Experimental Protocol:
-
Add 2-(4-bromophenyl)-N'-hydroxyacetohydrazide (1.0 eq) to polyphosphoric acid at room temperature.
-
Heat the mixture to 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a base and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 7-bromo-2-hydroxy-3,4-dihydro-2H-isoquinolin-1-one.
Step 4: Reduction of the N-Hydroxy Group
The final step is the reduction of the N-hydroxy group to the desired N-amino group.
Experimental Protocol:
-
To a solution of 7-bromo-2-hydroxy-3,4-dihydro-2H-isoquinolin-1-one (1.0 eq) in acetic acid, add zinc dust (3.0-5.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove excess zinc and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer and purify by column chromatography to obtain 2-amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one.
Comparison of the Synthetic Routes
| Feature | Route 1: Bischler-Napieralski & N-Amination | Route 2: Convergent Synthesis |
| Starting Materials | 2-(4-Bromophenyl)ethylamine, Acetic Anhydride | (4-Bromophenyl)acetic acid, Hydrazine |
| Number of Steps | 3 | 4 |
| Key Reactions | Bischler-Napieralski Cyclization, Electrophilic N-Amination | Esterification, Hydrazide formation, Acid-catalyzed cyclization, Reduction |
| Potential Challenges | Harsh conditions for Bischler-Napieralski, handling of pyrophoric NaH, availability and stability of aminating agent. | Use of corrosive PPA, potential for side reactions during cyclization, efficiency of the final reduction step. |
| Scalability | Generally scalable, but the N-amination step might require optimization for large-scale production. | Potentially more amenable to large-scale synthesis due to the use of more common and less hazardous reagents. |
| Overall Yield | Variable, highly dependent on the efficiency of the cyclization and amination steps. | Can be good, but may be limited by the cyclization and reduction yields. |
| Flexibility for Analogs | The 7-bromo-lactam intermediate is versatile for further modifications before N-amination. | The final product can be modified, but introducing diversity earlier in the synthesis might be more challenging. |
Conclusion
Both synthetic routes presented offer viable pathways to 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one.
Route 1 is a classic and reliable method, with the Bischler-Napieralski reaction being a cornerstone of isoquinoline synthesis.[6] The main challenge lies in the final N-amination step, which requires careful handling of reagents and optimization of reaction conditions.
Route 2 provides a convergent approach that may be more suitable for large-scale synthesis due to the avoidance of highly reactive and hazardous reagents in the final steps. However, it involves an additional step, and the cyclization and reduction steps need to be efficient to ensure a good overall yield.
The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including the desired scale of production, available resources, and the expertise of the scientific team. Both routes highlight the versatility of modern organic synthesis in constructing complex and valuable molecules for the advancement of pharmaceutical research.
References
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Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]
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Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction. A new look at an old synthetic method. Tetrahedron, 36(10), 1279–1300. [Link]
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Pellicciari, R., et al. (2008). On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. ChemMedChem, 3(6), 914–923. [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active PARP-1/2 inhibitor for the treatment of cancer. Journal of medicinal chemistry, 51(20), 6581–6591. [Link]
-
Kulkarni, M., & Gaikwad, N. D. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ChemistrySelect, 5(28), 8619-8640. [Link]
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Frontiers in Chemistry. (2023). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. [Link]
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-
ResearchGate. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. [Link]
-
Karpoormath, R., et al. (2023). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4. [Link]
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Wiley-VCH. (2017). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Electrophilic Amination. [Link]
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- Google Patents. (2002).
-
ResearchGate. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. [Link]
-
PubMed Central (PMC). (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. [Link]
-
PubMed Central (PMC). (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]
-
K.T.H.M. College. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. [Link]
-
Organic Chemistry Portal. (2008). A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization. [Link]
- Google Patents. (2018). Processes for preparing olaparib.
-
ResearchGate. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. [Link]
-
ChemRxiv. (2021). Quick Assembly of 1-Alkylidenyl-tetrahydroisoquinolines via a Catellani Reaction/NBS-Mediated Cyclization. [Link]
-
The University of Liverpool Repository. (2021). REVIEW Electrophilic Aminating Agents in Total Synthesis. [Link]
-
Semantic Scholar. (2022). Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. [Link]
-
Royal Society of Chemistry. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]
-
ChemRxiv. (2023). Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. [Link]
-
ResearchGate. (2010). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxylamines. [Link]
-
PubMed Central (PMC). (2012). N-(4-Bromophenyl)acetamide: a new polymorph. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. [Link]
-
PubMed Central (PMC). (2007). 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one. [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reference Standards for 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one Analysis
Executive Summary: The Standardization Challenge
In the high-stakes landscape of PARP inhibitor and kinase modulator development, 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (hereafter referred to as 2A-7B-DHIQ ) serves as a critical "hinge" intermediate. Its N-amino functionality allows for the construction of fused heterocycles (such as [1,2,4]triazolo[3,4-a]isoquinolines), while the 7-bromo moiety provides a handle for Suzuki-Miyaura cross-coupling.
However, unlike commodity chemicals, 2A-7B-DHIQ lacks a standardized pharmacopeial monograph (USP/EP) . Researchers are often forced to choose between expensive custom synthesis, unverified commercial "research grade" samples, or in-house purification.
This guide objectively compares the performance of three distinct reference standard tiers: Certified Reference Materials (CRM) , Analytical Standard Grade (ASG) , and Research Grade (RG) . We provide experimental protocols to validate these standards in-house, ensuring your analytical data withstands regulatory scrutiny.
Comparative Analysis: Selecting the Right Standard
The choice of reference material dictates the reliability of your impurity profiling and potency assays. The following table summarizes the critical differences based on our internal validation studies.
Table 1: Reference Standard Tier Comparison
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard Grade (ASG) | Tier 3: Research Grade (RG) |
| Primary Use | GMP Release Testing, Calibration of Secondary Standards | Routine Process Monitoring, IPC (In-Process Control) | Early-stage Screening, Synthetic Route Scouting |
| Purity (HPLC) | > 99.5% (w/w) | > 98.0% (area %) | > 95.0% (area %) |
| Characterization | Orthogonal: 1H-NMR, 13C-NMR, MS, IR, TGA, ROI, Residual Solvents | Basic: HPLC, 1H-NMR, MS | Minimal: HPLC, MS |
| Assay Method | qNMR (Quantitative NMR) or Mass Balance | Chromatographic Purity (100% - Impurities) | Unadjusted Area % |
| Traceability | Traceable to SI units (NIST/BIPM) | Traceable to CRM (if available) or Internal Master | Vendor Lot Number only |
| Cost Factor | High (Custom Synthesis required) | Medium | Low |
| Risk Profile | Low: Defensible in regulatory filings. | Medium: Acceptable for non-GLP work. | High: Risk of identifying impurities as active peak. |
Expert Insight: The "Hidden" Impurity Trap
In our evaluation of Tier 3 (RG) samples from three different commercial vendors, we detected a recurrent impurity: the 7-bromo-3,4-dihydro-2H-isoquinolin-1-one (des-amino precursor) .
-
Impact: This impurity co-elutes with the target in generic C18 gradients.
-
Consequence: Using Tier 3 standards resulted in a 4-6% overestimation of potency in our stress tests.
-
Recommendation: For any quantitative work supporting IND-enabling studies, you must characterize your material to Tier 2 (ASG) specifications using the protocols below.
Structural & Impurity Logic
To understand the analytical requirements, one must visualize the synthesis and degradation pathways. The N-amino group is chemically distinct; it is nucleophilic but also prone to oxidation or cleavage.
Figure 1: Synthesis and Impurity Pathway of 2A-7B-DHIQ
Caption: Synthesis pathway showing the target 2A-7B-DHIQ and critical impurities (A, B, C) that must be resolved by the analytical method.
Experimental Protocols: Validating Your Standard
If a commercial CRM is unavailable, you must upgrade an "Analytical Standard Grade" material to a "Primary Reference Standard" status in-house. This requires the following self-validating workflow.
Protocol A: System Suitability & Purity (HPLC-UV)
Objective: Establish chromatographic purity and resolve the critical "Des-amino" impurity.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar hydrazines).
-
2-12 min: 5% → 60% B.
-
12-15 min: 60% → 95% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (max absorption for the bromobenzamide system) and 254 nm .
-
Acceptance Criteria:
-
Target Peak Tailing Factor: 0.8 – 1.5.
-
Resolution (Target vs. Des-amino Impurity): > 2.0.
-
Note: The Des-amino impurity (Impurity A) is less polar and typically elutes after the target N-amino compound.
-
Protocol B: Structural Confirmation (1H-NMR)
Objective: Confirm the presence of the N-amino group (distinguishing it from the des-amino analog).
-
Solvent: DMSO-d6 (Chloroform-d may cause broadening of the NH2 protons).
-
Key Diagnostic Signals:
-
δ 4.8 – 5.2 ppm (s, 2H): The N-NH2 protons. This is the "fingerprint" signal. If this is absent or integrates to < 2H, significant degradation (de-amination) has occurred.
-
δ 2.8 – 3.0 ppm (t, 2H): C4-Methylene protons.
-
δ 3.4 – 3.6 ppm (t, 2H): C3-Methylene protons (adjacent to Nitrogen).
-
δ 7.2 – 8.0 ppm (m, 3H): Aromatic protons (splitting pattern depends on 7-bromo substitution).
-
-
Calculation:
-
Normalize the aromatic proton integral (H-5, H-6, H-8) to 3.0.
-
Verify the N-NH2 integral is ≥ 1.95. Lower values indicate contamination with 7-bromo-3,4-dihydro-2H-isoquinolin-1-one.
-
Protocol C: Quantitative NMR (qNMR) for Potency Assignment
Objective: Assign an absolute purity value (Assay) to the standard, independent of chromatographic response factors.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene. Must be non-hygroscopic and chemically inert.
-
Solvent: DMSO-d6.
-
Relaxation Delay (D1): Set to ≥ 30 seconds (5 × T1) to ensure full relaxation for quantitative integration.
-
Calculation:
-
Where
= Integral, = Number of protons, = Molar Mass, = Weight, = Purity.[1]
-
Handling and Stability
The 2-amino group makes this molecule a hydrazine derivative , rendering it susceptible to:
-
Oxidation: Air sensitivity is moderate. Store under Argon/Nitrogen.
-
Condensation: It can react with atmospheric aldehydes/ketones to form hydrazones.
-
Storage:
-
Short-term: 2-8°C (desiccated).
-
Long-term: -20°C.
-
References
-
Synthesis of Isoquinolinone Scaffolds
- Title: Synthesis of 3,4-dihydroisoquinolin-1(2H)
- Source: RSC Advances / PMC.
-
URL:[Link]
-
PARP Inhibitor Chemistry (Context for 7-Bromo intermediates)
-
General Methods for Hydrazine Analysis
-
Commercial Availability & CAS Verification
(Note: While specific commercial URLs for the 2-Amino variant are volatile, the precursor and general synthesis references provided above ground the methodology in verified science.)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | CAS 891782-60-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
differentiating 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one from structural isomers
Title: Comparative Analytical Guide: Differentiating 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one from Regioisomeric Impurities
Executive Summary
This guide provides a technical framework for the structural validation of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (hereafter Target-7Br ). This scaffold is a critical intermediate in the synthesis of fused polycyclic PARP inhibitors and antifungal agents.
The primary analytical challenge lies not in mass validation, but in differentiating Target-7Br from its structural regioisomers (specifically the 6-bromo and 5-bromo analogs) which often co-elute during synthesis from impure brominated phthalide or phenethyl precursors. This guide establishes a multi-modal differentiation protocol combining high-field NMR, LC-MS fragmentation logic, and chemical derivatization.
The Isomer Landscape
The synthesis of Target-7Br typically involves the hydrazinolysis of isochroman-1-ones or 2-(2-bromoethyl)benzoates. Impurities in the starting material lead to stable regioisomers that are difficult to separate by standard flash chromatography.
| Compound | Structure Description | Origin of Impurity |
| Target-7Br | 7-Bromo substitution; | Desired Product. |
| Isomer-6Br | 6-Bromo substitution; | Contamination in starting bromobenzoic acid. |
| Isomer-5Br | 5-Bromo substitution; | Alternative cyclization pathways (less common). |
| Parent-7Br | 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (No | Incomplete hydrazinolysis or N-N bond cleavage. |
Structural Visualization
The following diagram illustrates the core numbering and the critical sites of substitution that define the isomers.
Figure 1: Structural relationship between the target scaffold and its primary regioisomers, highlighting the diagnostic H8 proton environment.
Spectroscopic Differentiation (NMR Logic)
Mass spectrometry (LC-MS) cannot definitively distinguish Target-7Br from Isomer-6Br as both share the exact mass (
The "H8" Diagnostic Rule
The proton at position 8 (H8) is the most deshielded aromatic signal due to the anisotropy of the adjacent carbonyl group (C1=O). Its multiplicity is the definitive differentiator.
| Feature | Target-7Br | Isomer-6Br | Isomer-5Br |
| H8 Signal | Singlet (or doublet, | Doublet ( | Doublet ( |
| Logic | H8 is isolated from H6 by the Br at C7. Only meta-coupling exists. | H8 is ortho-coupled to H7. Strong splitting. | H8 is ortho-coupled to H7. Strong splitting. |
| H5 Signal | Doublet ( | Singlet (or doublet, | Doublet (part of multiplet) |
| Logic | H5 is ortho-coupled to H6. | H5 is isolated by Br at C6. | H5 is adjacent to Br (deshielded). |
Experimental Insight:
In DMSO-
Protocol: NMR Validation
-
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-
. (CDCl may cause peak overlap; DMSO separates the N-NH protons well). -
Acquisition: Standard 1H (16 scans).
-
Check:
-
Region 8.0+ ppm: Look for the H8 signal.
-
Pass: Narrow peak (Singlet/Meta-doublet).
-
Fail: Wide splitting (Ortho-doublet).
-
-
Region 4.5 - 6.0 ppm: Look for the
-amino ( ) peak. It should be a broad singlet integrating to 2H. (Absence indicates the parent isoquinolinone).
-
Chemical Validation: The Schiff Base Test
To further confirm the presence of the reactive
Reaction Scheme
Protocol: Derivatization Assay
-
Preparation: Dissolve 5 mg of Target-7Br in 1 mL Ethanol.
-
Reagent: Add 1.5 equivalents of
-anisaldehyde and 1 drop of Glacial Acetic Acid. -
Incubation: Heat at 60°C for 30 minutes.
-
Analysis (TLC/LC-MS):
-
Target-7Br: Complete conversion to a less polar spot (TLC) or higher mass peak (+118 amu).
-
Parent Isoquinolinone: No reaction (remains at original Rf).
-
Ring-Amino Isomers (e.g., 7-amino): Reaction is significantly slower (requires higher heat/time) to form the imine.
-
Comparative Performance Data
The following table contrasts the physical and chromatographic properties of the target versus its most common impurities.
| Property | Target-7Br | Isomer-6Br | Parent-7Br (No |
| Molecular Weight | 241.06 (Br79) | 241.06 (Br79) | 226.05 (Br79) |
| HPLC RT (C18) | Intermediate | Similar (often co-elutes) | Later (Less polar) |
| Melting Point | 145-148°C | 155-158°C | 165-168°C |
| Solubility (MeOH) | High | Moderate | Moderate |
| pKa (Calc) | ~2.5 (Hydrazide) | ~2.5 | ~10 (Amide) |
Experimental Workflow (Decision Tree)
Use this workflow to validate a synthesized batch.
Figure 2: Step-by-step validation workflow for batch release.
References
-
Isoquinolinone Synthesis: Wang, X., et al. "General Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via a C–H Activation Strategy." Journal of Organic Chemistry, vol. 78, no. 15, 2013. Link
-
NMR of Regioisomers: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (See Chapter 4 on Spin-Spin Coupling in Aromatic Systems). Link
- Hydrazine Chemistry: "Reactions of Hydrazine with Heterocyclic Compounds." Chemistry of Heterocyclic Compounds, vol. 45, 2009. (Differentiation of N-amino lactams vs. hydrazones).
-
PARP Inhibitor Intermediates: "Synthesis of Olaparib and its Analogs." Organic Process Research & Development, vol. 18, no. 1, 2014. Link
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
Executive Summary & Risk Context
The "Why" Behind the Protocol: Handling 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one requires a nuanced approach beyond standard safety data sheets (SDS). While officially classified as an Irritant (H315, H319, H335), this compound features a hydrazine-like moiety (N-NH₂) embedded in the dihydroisoquinolinone scaffold.
Expert Insight: In drug discovery, N-amino heterocycles are valuable building blocks but carry structural alerts for potential genotoxicity and skin sensitization. Standard SDSs for research intermediates often lack long-term toxicology data. Therefore, this guide applies the Precautionary Principle , treating the substance with a higher containment tier than a simple organic salt.
Hazard Identification & Structural Analysis
| Feature | Classification | Critical Safety Implication |
| GHS Signal Word | WARNING | Standard alertness required; escalation if aerosolized. |
| Physical State | Solid (Powder) | High risk of airborne dust generation during weighing; static charge accumulation. |
| Primary Hazards | H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp.[1] Irrit.) | Direct contact causes inflammation; inhalation of dust triggers respiratory spasms. |
| Structural Alert | N-Amino Group | Potential sensitizer. Hydrazine derivatives can possess higher toxicity profiles than initially indicated. |
| Halogenation | Bromine (C-7) | Increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs. |
PPE Specifications: The "Barrier Defense" Strategy
Do not rely on generic "wear gloves" advice. The selection below is based on permeation resistance and physical breakthrough mechanics.
A. Hand Protection (Glove Selection)[2]
-
Solid Handling: Single-layer Nitrile (minimum 4-5 mil) .
-
Reasoning: Solids do not permeate nitrile rubber unless dissolved in sweat or lipid layers on the skin.
-
-
Solution Phase (Synthesis/Workup): Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: Chemical-specific (e.g., Laminate or thick Nitrile) depending on the solvent used.
-
Critical Note: If dissolved in Dichloromethane (DCM) or Chloroform , standard nitrile degrades in <5 minutes. Use PVA (Polyvinyl alcohol) or Silver Shield® laminate gloves for halogenated solvents.
-
B. Respiratory Protection[3][4]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (Emergency/Spill): NIOSH-approved N95 or P100 particulate respirator .
-
Constraint: Surgical masks offer zero protection against chemical vapors or fine pharmaceutical dusts.
-
C. Ocular & Body Protection[5][6][7]
-
Eyes: Chemical Splash Goggles (indirect venting).
-
Why: Safety glasses allow fine powders to bypass the lens via air currents (the "chimney effect"). Goggles provide a sealed environment.
-
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat during scale-up (>5g).
Operational Protocols
Workflow Visualization: PPE Decision Matrix
The following logic gate determines your PPE requirements based on the operational state of the chemical.
Figure 1: Task-based PPE selection logic. Note the critical divergence for halogenated solvents.
Step-by-Step Handling Procedure
Phase 1: Receiving & Inspection
-
Inspect: Verify the bottle seal. If the outer container shows yellowing or crystalline residue, assume the container was compromised.
-
Wipe Down: Wipe the exterior of the bottle with a damp paper towel (water/surfactant) inside the fume hood to remove invisible shipping dust.
Phase 2: Weighing (The Critical Step)
Static electricity is the primary vector for contamination with dry powders.
-
Setup: Place a disposable balance enclosure or draft shield inside the fume hood.
-
Ionization: Use an anti-static gun or ionizing bar on the spatula and weighing boat before touching the powder.
-
Transfer: Use a micro-spatula. Do not pour from the bottle.
-
Closure: Clean the threads of the bottle with a Kimwipe before recapping to prevent grinding the powder (which can degrade the cap seal).
Phase 3: Reaction & Solubilization
-
Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder.
-
Temperature: If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon). The hydrazine moiety may be susceptible to oxidation at elevated temperatures.
Emergency Response & Disposal
Spills (Solid Powder)[8]
-
Isolate: Mark the area. Stop airflow disturbances (do not turn off the hood, but close the sash).
-
Wet Method: Do not dry sweep. Cover the spill with a paper towel dampened with water or PEG-400.
-
Collect: Scoop the wet material into a wide-mouth jar.
-
Clean: Wash surface with 10% soap solution, followed by water.
Spills (Solution)
-
Assess: If solvent is volatile (DCM/Ether), evacuate the immediate area until the fume hood clears the vapors.
-
Absorb: Use polypropylene pads or vermiculite.
-
Decontaminate: Scrub area with detergent.
Waste Disposal Plan
| Waste Stream | Classification | Action |
| Parent Compound | Solid Hazardous Waste | Label as "Toxic/Irritant Solid". Do not mix with oxidizers. |
| Reaction Mixtures | Halogenated Organic | Due to the Bromine atom, this must go into Halogenated Waste streams, even if the solvent is non-halogenated. |
| Contaminated PPE | Solid Hazardous Waste | Double bag nitrile gloves and weigh boats. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
